

Technical Support Center: Optimizing Elacestrant (RAD1901) Solubility in In Vitro Assays

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Compound of Interest

Compound Name: 909024-55-1

CAS No.: 909024-55-1

Cat. No.: B612822

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Compound: Elacestrant (RAD1901) CAS: **909024-55-1** (Free Base) | 1349723-93-8 (Dihydrochloride Salt) Classification: Selective Estrogen Receptor Degradator (SERD)[1][2][3][4][5][6]

Introduction: The Physicochemical Challenge

Elacestrant presents a classic "brick dust" challenge in cell culture. With a LogP of ~6.8 (highly lipophilic) and a pKa of ~9.8, it is prone to rapid precipitation upon introduction to aqueous media.

The core issue is "Solvent Shock." When a high-concentration DMSO stock (e.g., 10 mM) hits the aqueous culture media (pH 7.4), the solvent environment changes instantaneously. The hydrophobic effect drives the molecules to aggregate before they can disperse, creating micro-crystals that sediment. These crystals are often invisible to the naked eye but result in:

- False Negatives: The actual concentration in solution is a fraction of the calculated dose.

- Variability: Random crystal distribution causes "hot spots" of toxicity or inactivity.
- Plastic Binding: The lipophilic molecule adsorbs to polystyrene plates.

This guide provides a self-validating system to ensure your compound remains bioavailable.

Module 1: Stock Solution Architecture

Objective: Create a stable, high-concentration foundation.

Critical Parameters

Parameter	Specification	Scientific Rationale
Primary Solvent	Anhydrous DMSO (≥99.9%)	Hygroscopic DMSO absorbs water from air, reducing solubility over time.[7]
Max Concentration	10 - 50 mM	While 100 mM is theoretically possible, it approaches the saturation limit, risking precipitation during freeze-thaw cycles.
Storage	-80°C (Single-use aliquots)	Repeated freeze-thaw cycles introduce moisture and promote crystal nucleation.
Vessel	Glass or Polypropylene	Avoid Polystyrene (PS) tubes for storage; Elacestrant will bind to the plastic walls.

Protocol: Preparation of 10 mM Stock

- Calculate mass for 10 mM (Molecular Weight of Free Base: ~458.6 g/mol ; 2HCl Salt: ~531.6 g/mol). Check your specific CoA.
- Add Anhydrous DMSO to the vial.
- Vortex vigorously for 30 seconds.

- Optional but Recommended: Sonicate in a water bath at 37°C for 5 minutes to dissolve potential micro-aggregates.
- Visual Check: Solution must be optically clear. Any turbidity indicates failure.

Module 2: The "Step-Down" Dilution Strategy

The Error: Direct spiking of 100% DMSO stock into cell culture media. The Fix: A serial dilution method that buffers the transition from organic to aqueous solvent.

Mechanism: The "Serum Buffer" Effect

Never dilute Elacestrant into serum-free media or PBS first. The Albumin (BSA/HSA) in Fetal Bovine Serum (FBS) acts as a carrier protein, sequestering the lipophilic drug and preventing it from crashing out of solution.

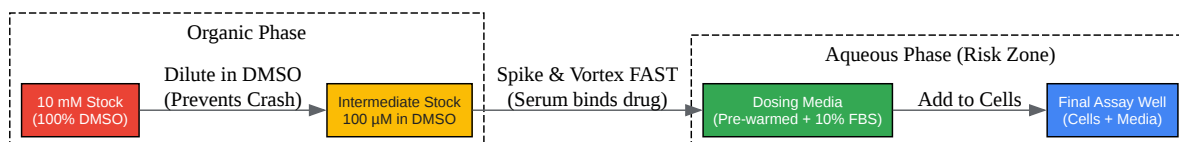
Step-by-Step Protocol

Target: 10 μ M Final Assay Concentration (0.1% DMSO)

- Prepare Intermediate Stock (100x):
 - Take 10 μ L of 10 mM DMSO Stock.
 - Add to 990 μ L of 100% DMSO (NOT Media).
 - Result: 100 μ M solution in 100% DMSO.
 - Why? Keeping it in DMSO ensures stability before the final spike.
- Prepare "Dosing Media" (2x):
 - Take 20 μ L of the 100 μ M Intermediate Stock.
 - Add to 980 μ L of Pre-warmed (37°C) Complete Media (containing 10% FBS).
 - Vortex immediately (within 1 second of addition).
 - Result: 2 μ M solution (2x target).

- Final Addition:
 - Add 100 μ L of "Dosing Media" to cells already in 100 μ L of media.
 - Final: 1 μ M Elacestrant, 0.1% DMSO.

Visual Workflow: The Step-Down Method

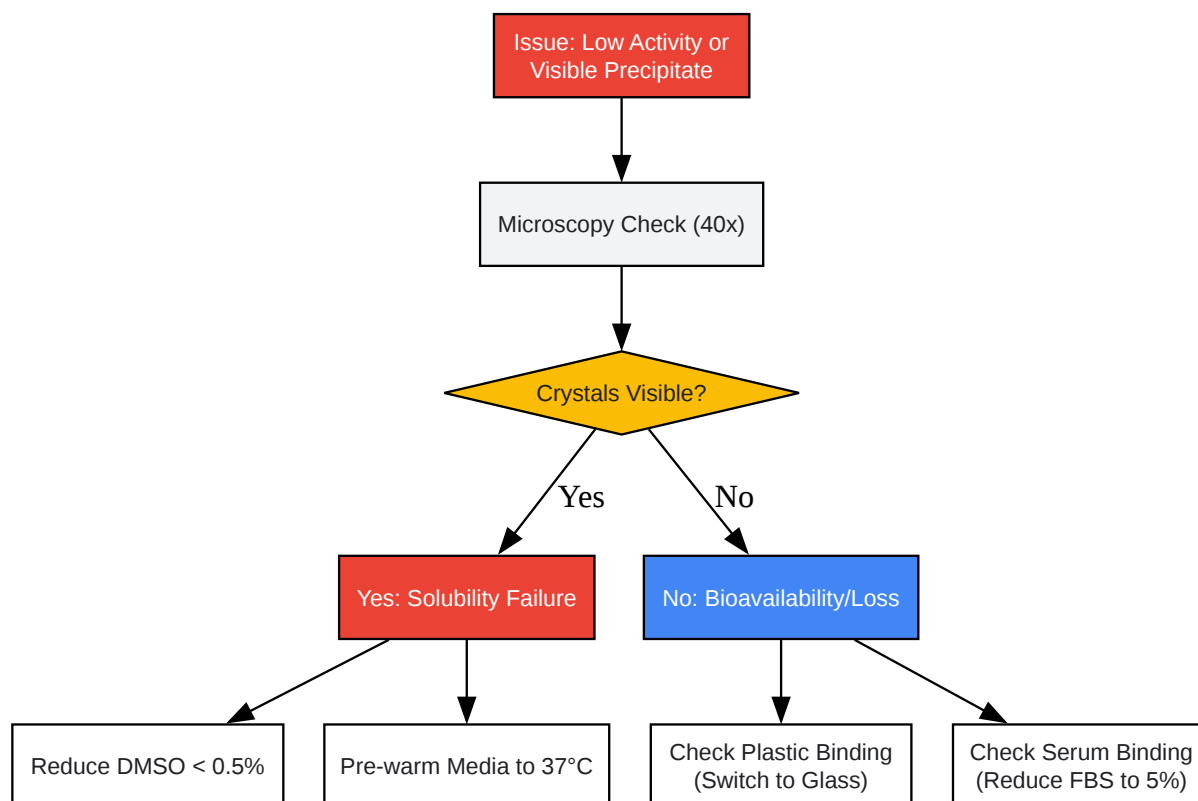


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Caption: Figure 1. The "Step-Down" method maintains the compound in organic solvent until the final moment, utilizing serum proteins in the media to stabilize the transition to the aqueous phase.

Module 3: Troubleshooting & Diagnostics

Logic Tree: Diagnosing Precipitation



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Caption: Figure 2. Diagnostic logic for distinguishing between solubility failures (crystallization) and bioavailability losses (plastic/protein binding).

Frequently Asked Questions (FAQ)

Q1: My media turns cloudy immediately after adding the drug. Why? A: This is "local supersaturation." You likely added a high-concentration DMSO drop directly into static media. The drug concentration at the point of contact exceeded the solubility limit before it could mix.

- Fix: Vortex the media while adding the drug, or use the "Step-Down" method described in Module 2.

Q2: Can I use PBS for the intermediate dilution? A:NO. Elacestrant is practically insoluble in PBS (pH 7.4) without serum proteins. The high salt content of PBS ("Salting Out" effect)

combined with the lack of albumin will cause immediate precipitation. Always dilute into media containing FBS.

Q3: The compound works at 1 μM but loses activity at 10 μM . Is this the "Hook Effect"? A: Likely not. This is often a solubility artifact. At 10 μM , the compound may be precipitating, effectively removing itself from solution. The actual concentration of free drug might be lower in the 10 μM well than in the 1 μM well due to the formation of large, inactive aggregates.

Q4: Which salt form should I use? A: The Dihydrochloride salt (CAS 1349723-93-8) is generally preferred over the free base for initial solubilization, but remember: once it hits the buffered media (pH 7.4), the salt dissociates, and the solubility is governed by the free base properties (LogP 6.8).

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11239686, Elacestrant. PubChem.[8] Available at: [\[Link\]](#)

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Sources

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